(S)-(-)-N-Methyl-1-phenylethylamine

Beschreibung

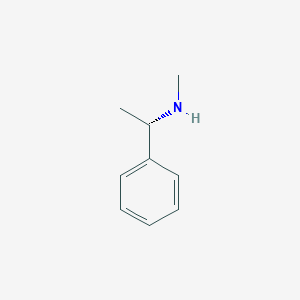

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-N-methyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366137 | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19131-99-8 | |

| Record name | (αS)-N,α-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19131-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-phenylethylamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019131998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MU17YEN7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of (S)-(-)-N-Methyl-1-phenylethylamine in asymmetric synthesis

An In-Depth Technical Guide to the History and Application of (S)-(-)-N-Methyl-1-phenylethylamine in Asymmetric Synthesis

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Chiral Amine

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemical science, and fine chemical production, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. Among the vast arsenal of tools available to the synthetic chemist, chiral amines have carved out a significant and enduring role. This guide focuses on one such molecule: (S)-(-)-N-Methyl-1-phenylethylamine.

Derived from the readily available and inexpensive 1-phenylethylamine (α-PEA), the N-methylated analogue offers distinct properties that have made it a valuable asset for decades. Its history is intertwined with the evolution of asymmetric synthesis itself, from its use in classical resolutions to its incorporation into sophisticated chiral auxiliaries and ligands. This document provides an in-depth exploration of this history, grounded in mechanistic principles and practical applications, to offer researchers and drug development professionals a comprehensive understanding of its utility. We will delve into the causality behind its effectiveness, examine its role in key transformations, and provide actionable protocols that highlight its practical power.

Genesis: From Racemate Resolution to a Pillar of Asymmetric Synthesis

The story of (S)-(-)-N-Methyl-1-phenylethylamine begins with its parent compound, 1-phenylethylamine (α-PEA). The utility of α-PEA as a "privileged" chiral inducer was established early on, notably through the work of A. W. Ingersoll in 1937, who demonstrated its efficacy in the resolution of racemic acids via diastereomeric salt formation.[1] This foundational technique remains a widely used and powerful method for accessing enantiomerically pure materials.[2][3]

The principle is elegant in its simplicity: a racemic mixture of a chiral acid is treated with a single enantiomer of a chiral base, such as (S)-1-phenylethylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid·S-base) and (S-acid·S-base). Because diastereomers possess different physical properties, they can be separated by methods like fractional crystallization.[4] Subsequent treatment with a strong acid liberates the resolved enantiomers of the acid and recovers the chiral amine.[2][4]

The introduction of the N-methyl group to create (S)-(-)-N-Methyl-1-phenylethylamine provided chemists with a secondary amine that retained the core chiral scaffold but offered modified steric and electronic properties, opening new avenues for its application, particularly as a chiral auxiliary.

Workflow: Resolution of a Racemic Carboxylic Acid

Caption: Workflow for resolving a racemic acid.

The Chiral Auxiliary: A Reusable Source of Chirality

Perhaps the most significant historical application of (S)-(-)-N-Methyl-1-phenylethylamine is its role as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product while allowing for the recovery and reuse of the auxiliary.[5]

Diastereoselective Alkylation of Amide Enolates

A classic and powerful application is the diastereoselective alkylation of amide enolates.[5] The process begins by forming an amide between a carboxylic acid and (S)-(-)-N-Methyl-1-phenylethylamine. Deprotonation of the α-proton of the carbonyl group with a strong base (e.g., LDA) generates a chiral enolate. The key to the stereocontrol lies in the conformation of this enolate. The phenyl group of the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This controlled trajectory results in the preferential formation of one diastereomer.

The causality behind this high selectivity is a combination of steric hindrance and the formation of a rigid, chelated structure. The lithium cation of the base coordinates to the carbonyl oxygen and the nitrogen atom, locking the enolate into a specific conformation that maximizes the steric shielding provided by the phenylethyl group.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid using (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary.

Step 1: Amide Formation

-

In a round-bottom flask, dissolve propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (S)-(-)-N-Methyl-1-phenylethylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the chiral propionamide. Purify by column chromatography if necessary.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) and stir for 1 hour to ensure complete enolate formation.

-

Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise.

-

Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alkylated amide. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Auxiliary Cleavage

-

Reflux the alkylated amide in a mixture of aqueous sulfuric acid (e.g., 6 M) and dioxane for 12-24 hours.

-

Cool the reaction mixture and make it basic with aqueous NaOH.

-

Extract the aqueous layer with diethyl ether to recover the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary.

-

Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

Data Presentation: Representative Alkylation Results

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeI | Methyl | 95 | >99:1 |

| 2 | EtI | Ethyl | 96 | >99:1 |

| 3 | n-PrI | n-Propyl | 99 | >99:1 |

| 4 | CH₂=CHCH₂Br | Allyl | 98 | >98:2 |

Data is representative of typical results achieved in such reactions.[5]

Workflow: Chiral Auxiliary in Asymmetric Alkylation

Caption: General workflow for chiral auxiliary use.

A Scaffold for Chiral Ligands and Catalysts

Beyond its role as a stoichiometric auxiliary, the (S)-(-)-N-Methyl-1-phenylethylamine framework has been a foundational building block for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. By incorporating this chiral motif into larger molecular structures, chemists can create a chiral environment around a metal center, enabling enantioselective transformations with high efficiency and turnover.

Asymmetric Reductions and Hydrogenations

Amino alcohols derived from (S)-(-)-N-Methyl-1-phenylethylamine have proven to be effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[1] These reactions provide a powerful method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The ligand coordinates to the metal center, and the stereochemistry of the reaction is dictated by the precise spatial arrangement of the ligand's chiral center and phenyl group relative to the substrate.

Asymmetric Additions to Carbonyls

Similarly, ligands derived from this chiral amine have been employed in the asymmetric addition of organozinc reagents to aldehydes.[1] The chiral ligand, often a β-amino alcohol, coordinates to the zinc atom, forming a chiral Lewis acid complex. This complex then activates the aldehyde and directs the nucleophilic attack of the organozinc reagent to one of the enantiotopic faces of the carbonyl group, leading to the formation of an enantiomerically enriched alcohol.

Logical Relationship: From Chiral Amine to Asymmetric Catalysis

Caption: Pathway from amine to chiral catalyst.

Modern Relevance and Conclusion

The is a testament to the power of fundamental chemical principles. From its origins in classical resolution, it evolved into a highly reliable chiral auxiliary for constructing stereogenic centers and later served as a key structural motif in the development of sophisticated asymmetric catalysts.

Today, it remains a relevant and widely utilized tool in both academic research and industrial-scale synthesis.[6] Its applications are found in the production of pharmaceuticals, particularly those targeting neurological disorders, as well as in the agrochemical and fine chemical sectors.[6] The enduring value of (S)-(-)-N-Methyl-1-phenylethylamine lies in its low cost, high efficiency, and the vast body of literature supporting its application. For researchers and drug development professionals, a deep understanding of its history and utility provides not only a powerful tool for current synthetic challenges but also a foundational lesson in the logic of asymmetric induction.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 33114098. [Link]

-

Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]

- Synthetic method of phenylethylamine. (2014).

-

Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Fundamental Properties of (S)-(-)-N-Methyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-(-)-N-Methyl-1-phenylethylamine , a chiral amine of significant interest, serves as a critical building block in modern synthetic chemistry and drug development. Its unique stereochemical configuration and biological activity make it a valuable tool for creating enantiomerically pure pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and its role in pharmacology and toxicology, offering a technical resource for professionals in the field.

Core Chemical and Physical Properties

(S)-(-)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with a distinct amine odor. Its chirality, arising from the stereocenter at the carbon atom adjacent to the phenyl group, is a defining feature that dictates its biological interactions and applications in asymmetric synthesis.

| Property | Value | References |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| CAS Number | 19131-99-8 | |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 203 °C | [2] |

| Density | 0.93 g/mL at 25 °C | [2] |

| Specific Rotation ([α]D) | -73° to -77° (c=1 in CHCl₃) | [1] |

| pKa | 10.14 | [2] |

Stereochemistry: The Significance of the (S)-Enantiomer

The biological activity and utility of N-Methyl-1-phenylethylamine are intrinsically linked to its stereochemistry. The (S)-enantiomer exhibits specific interactions with chiral biological targets, such as receptors and enzymes, which differ significantly from its (R)-counterpart. This stereospecificity is paramount in drug development, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or contribute to undesirable side effects. Its role as a chiral auxiliary in asymmetric synthesis stems from its ability to direct the stereochemical outcome of a reaction, enabling the selective formation of a desired enantiomer of a target molecule.[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-(-)-N-Methyl-1-phenylethylamine can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture.

Synthetic Pathways

A common approach to synthesize the parent compound, 1-phenylethylamine, is through the reductive amination of acetophenone.[3] The Leuckart reaction, which utilizes ammonium formate, is another established method.[3] N-methylation of the resulting 1-phenylethylamine can then be performed to yield N-Methyl-1-phenylethylamine. A historical method for this N-methylation involves the conversion of phenethylamine to its p-toluenesulfonamide, followed by methylation with methyl iodide and subsequent hydrolysis of the sulfonamide.[2]

A generalized synthetic workflow is depicted below:

Caption: General synthetic and resolution workflow for (S)-(-)-N-Methyl-1-phenylethylamine.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the (S)- and (R)-enantiomers from a racemic mixture of N-Methyl-1-phenylethylamine is a critical step in obtaining the desired stereoisomer. A widely used and effective method is diastereomeric salt formation. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as (2R,3R)-tartaric acid.[4]

The underlying principle is that the two resulting diastereomeric salts—(S)-amine-(R,R)-tartrate and (R)-amine-(R,R)-tartrate—have different physical properties, most notably their solubility in a given solvent.[4] By carefully selecting the solvent (e.g., methanol), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[4]

Experimental Protocol: Chiral Resolution with Tartaric Acid [4]

-

Dissolution: A hot solution of racemic N-Methyl-1-phenylethylamine and an equimolar amount of (2R,3R)-tartaric acid is prepared in methanol.

-

Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex.

-

Isolation: The crystalline salt is isolated by suction filtration and washed with a small amount of cold methanol.

-

Liberation of the Amine: The isolated diastereomeric salt is treated with an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free (S)-amine.

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., ether).

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the purified (S)-(-)-N-Methyl-1-phenylethylamine.

Caption: Workflow for the chiral resolution of N-Methyl-1-phenylethylamine using tartaric acid.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of (S)-(-)-N-Methyl-1-phenylethylamine.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Chiral shift reagents can be used in NMR to distinguish between enantiomers.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of phenethylamines is well-characterized, with typical cleavages occurring at the Cα-Cβ bond and Cα-N bond, providing valuable structural information.[5][6]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring) would be expected.

Chromatographic Techniques

-

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of (S)-(-)-N-Methyl-1-phenylethylamine. Chiral GC columns can be used to separate and quantify the enantiomeric excess (e.e.) of the compound.[7][8][9] Derivatization with a chiral reagent can also be employed to separate the resulting diastereomers on a non-chiral column.

Pharmacology and Mechanism of Action

(S)-(-)-N-Methyl-1-phenylethylamine is a member of the phenethylamine class of compounds, which are known for their effects on the central nervous system.[10] Its primary mechanism of action is as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1).[2][11]

TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin.[11] By activating TAAR1, N-Methyl-1-phenylethylamine can influence neurotransmitter release and neuronal firing rates.[10][11] It is structurally related to amphetamine and is known to be an endogenous neuromodulator in humans.[2]

The pharmacological effects of N-Methyl-1-phenylethylamine include pressor (blood pressure increasing) and positive chronotropic (heart rate increasing) effects.[12] It is metabolized in the body by monoamine oxidase B (MAO-B).[2][11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethylamine - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. [N-Methylphenethylamine, an indirect sympathicomimetic agent in vegetables (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of (S)-(-)-N-Methyl-1-phenylethylamine

An In-depth Technical Guide to (S)-(-)-N-Methyl-1-phenylethylamine

This guide provides a comprehensive technical overview of (S)-(-)-N-Methyl-1-phenylethylamine, a pivotal chiral amine in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental chemical structure, stereochemical significance, synthesis, and critical applications, grounding all claims in authoritative references.

Introduction and Strategic Importance

(S)-(-)-N-Methyl-1-phenylethylamine is a chiral secondary amine that serves as a high-value intermediate and building block in numerous chemical processes.[1][2] Its structure is characterized by a phenyl group and a methylamino group attached to a stereogenic carbon center. This specific stereoconfiguration is crucial, as the biological activity of many pharmaceutical compounds is dependent on their precise three-dimensional arrangement. Consequently, the enantiomerically pure (S)-form is indispensable for the synthesis of effective drugs with minimized side effects.[1]

This molecule's utility spans from its role as a precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders, to its application in asymmetric catalysis as a chiral auxiliary.[1][3][4] Its study also provides insights into neurotransmitter systems, making it a subject of interest in neuroscience research.[3] This guide will elucidate the core chemical principles and practical methodologies associated with this versatile compound.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of its effective application. (S)-(-)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with properties that are well-documented.[1]

| Property | Value | Source(s) |

| IUPAC Name | (1S)-N-methyl-1-phenylethanamine | [5][6] |

| Synonyms | (S)-(-)-α-Methyl-N-methylbenzylamine | [1] |

| CAS Number | 19131-99-8 | [1][5] |

| Molecular Formula | C₉H₁₃N | [1][2][5] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.92 g/mL | [1] |

| Optical Rotation | [α]D²⁰ = -73° to -77° (c=1 in CHCl₃) | [1] |

Visualization 1: 2D Chemical Structure

Caption: 2D structure of N-Methyl-1-phenylethylamine.

The Critical Role of Stereochemistry

The defining feature of this molecule is its chirality. The prefix "(S)-(-)-" is not merely a naming convention; it is a precise descriptor of the molecule's spatial arrangement and its interaction with plane-polarized light, which are critical to its function in stereoselective synthesis and pharmacology.

-

(S)-Configuration : The "S" designation comes from the Latin sinister for left. It is assigned via the Cahn-Ingold-Prelog (CIP) priority rules. At the stereogenic alpha-carbon (Cα), the four attached groups are prioritized as follows: -NH(CH₃) > -C₆H₅ > -CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, hence the (S) configuration.

-

(-)-Levorotatory Property : The "(-)" indicates that a solution of this enantiomer rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined value and is not directly predictable from the (S) configuration. The specific optical rotation is a key parameter for verifying the enantiomeric purity of a sample.[1]

The biological and chemical selectivity of (S)-(-)-N-Methyl-1-phenylethylamine is a direct consequence of this specific 3D structure. In drug development, one enantiomer often fits a biological receptor or enzyme active site, while the other may be inactive or even cause adverse effects.

Visualization 2: Enantiomeric Pair

Caption: The (S) and (R) enantiomers are non-superimposable mirror images.

Synthesis and Enantiomeric Resolution

The commercial availability of (S)-(-)-N-Methyl-1-phenylethylamine relies on robust synthetic and resolution methodologies. The most common strategy involves the synthesis of the racemic precursor, 1-phenylethylamine, followed by chiral resolution and subsequent N-methylation.

Synthesis of Racemic 1-Phenylethylamine

A standard industrial method is the reductive amination of acetophenone.[7] This process converts a ketone into an amine in a single pot.

-

Causality : The choice of a reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often preferred for its efficiency and clean workup. The Leuckart reaction, using ammonium formate, is an alternative classical method.[7]

Chiral Resolution of 1-Phenylethylamine

Resolution is the cornerstone of obtaining the enantiopure precursor. This is typically achieved by converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent.

-

Principle : Enantiomers have identical physical properties, making them difficult to separate. However, diastereomers have different solubilities, melting points, and spectroscopic characteristics.[8] By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((S)-amine·(L)-acid) and ((R)-amine·(L)-acid).

-

Experimental Insight : The choice of solvent is paramount. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively. This process often requires careful optimization of temperature and concentration.[9]

Visualization 3: Chiral Resolution Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3D-FN44784 - s-n-methyl-1-phenylethylamine | 19131-99-8 [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-(-)-N-Methyl-1-phenylethylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Legacy of Separation: An In-depth Technical Guide to the Early Studies on the Resolving Capabilities of N-methylated Phenylethylamines

For the modern researcher, accustomed to the precision of chiral chromatography and asymmetric synthesis, the early methods of resolving enantiomers can appear as much an art as a science. Yet, the foundational work on the separation of N-methylated phenylethylamines, such as ephedrine and its analogues, laid the critical groundwork for stereoisomerism's role in pharmacology. This guide delves into the core principles and classical methodologies that first allowed scientists to isolate and characterize these stereoisomers, providing not just the "how," but the crucial "why" behind these pioneering experimental choices.

The Dawn of Stereopharmacology: The Imperative for Resolution

The significance of resolving N-methylated phenylethylamines is rooted in the early 20th-century work of pharmacologist Arthur Robertson Cushny. His research into the biological activities of optical isomers, such as the hyoscines, established a fundamental principle: enantiomers can exhibit markedly different physiological effects[1][2][3]. This concept, now a cornerstone of drug development, created an urgent need for methods to separate racemic mixtures to study the pharmacology of individual stereoisomers. The N-methylated phenylethylamines, with their potent sympathomimetic properties, were prime candidates for such investigation.

The Prevailing Principle: Diastereomeric Salt Formation

In the absence of modern chromatographic techniques, the primary method for resolving enantiomeric bases like N-methylated phenylethylamines was through the formation of diastereomeric salts[4][5][6]. This classical approach, pioneered in principle by Louis Pasteur, relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[4][5][6].

The choice of a resolving agent was dictated by availability and efficacy. Naturally occurring, optically pure acids were the reagents of choice for resolving basic phenylethylamines.

Logical Flow of Classical Resolution

Sources

- 1. mednexus.org [mednexus.org]

- 2. The action of optical isomers: II. Hyoscines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The action of optical isomers: II. Hyoscines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. stereoelectronics.org [stereoelectronics.org]

A Technical Guide to the Theoretical Calculation of (S)-(-)-N-Methyl-1-phenylethylamine Conformations

Abstract

(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine of significant interest in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive, in-depth protocol for the theoretical determination of the stable conformations of (S)-(-)-N-Methyl-1-phenylethylamine. We will explore a multi-tiered computational approach, beginning with rapid molecular mechanics for an initial conformational search, followed by rigorous quantum mechanical calculations using Density Functional Theory (DFT) for accurate energy refinement and geometry optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of chiral molecules.

Introduction: The Importance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For chiral molecules such as (S)-(-)-N-Methyl-1-phenylethylamine, the specific arrangement of its constituent groups in three-dimensional space determines its interactions with other chiral entities, such as biological receptors or chiral catalysts. A thorough understanding of the conformational landscape—the collection of all low-energy spatial arrangements and the energy barriers between them—is therefore paramount for rational drug design and the development of stereoselective synthetic methods.

Theoretical calculations offer a powerful and cost-effective means to explore this landscape. By employing computational models, we can predict the relative stabilities of different conformers and gain insights into the structural features that govern their populations. This knowledge is invaluable for predicting a molecule's bioactivity, designing more potent analogues, and understanding reaction mechanisms at a molecular level.

Theoretical Foundations: A Dual-Pronged Approach

To efficiently and accurately map the conformational space of (S)-(-)-N-Methyl-1-phenylethylamine, we will employ a hierarchical computational strategy. This approach leverages the strengths of two distinct theoretical methods: Molecular Mechanics (MM) for its speed and Quantum Mechanics (QM) for its accuracy.

-

Molecular Mechanics (MM): A Rapid Screening Tool Molecular mechanics is a classical approach that models a molecule as a collection of atoms held together by springs representing chemical bonds.[1][2] The energy of a given conformation is calculated using a "force field," a set of empirical functions and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions.[2] Due to its computational efficiency, MM is an ideal method for performing an initial, broad search of the vast conformational space to identify a set of plausible low-energy structures.[1][3][4]

-

Quantum Mechanics (QM): The Gold Standard for Accuracy Quantum mechanics, specifically Density Functional Theory (DFT), provides a much more rigorous and accurate description of molecular energetics by solving an approximation of the Schrödinger equation.[5][6] DFT methods explicitly consider the electronic structure of the molecule, making them well-suited for refining the geometries and calculating the relative energies of the conformers identified by the initial MM search. The B3LYP functional, paired with a Pople-style basis set like 6-31G(d), has been shown to provide a good balance of accuracy and computational cost for a wide range of organic molecules.[6][7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the conformational analysis of (S)-(-)-N-Methyl-1-phenylethylamine. This multi-step process ensures a thorough exploration of the conformational space while maintaining computational tractability.

Caption: A schematic overview of the multi-step computational workflow.

Step 1: Generation of the Initial 3D Structure

The first step is to generate a reasonable starting 3D structure of (S)-(-)-N-Methyl-1-phenylethylamine. This can be accomplished using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). It is crucial to ensure the correct stereochemistry at the chiral center.

Step 2: Coarse-Grained Conformational Search with Molecular Mechanics

The objective of this step is to rapidly generate a diverse set of low-energy conformers. A Monte Carlo or systematic search algorithm is typically employed.[4]

-

Protocol:

-

Import the 3D structure into a computational chemistry package that supports MM conformational searches (e.g., Spartan, MacroModel, or open-source alternatives with RDKit).

-

Select a suitable force field, such as MMFF94, which is well-parameterized for a broad range of organic molecules.

-

Set up a conformational search (e.g., a Monte Carlo search with a sufficient number of steps, typically thousands, to ensure adequate sampling).

-

The search will rotate the rotatable bonds (primarily the C-C and C-N single bonds) and minimize the energy of each generated structure.

-

Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum found.

-

-

Causality: We use MM for this initial scan because the number of potential conformers grows exponentially with the number of rotatable bonds.[3] A full QM search would be computationally prohibitive. The MM approach efficiently filters out high-energy, sterically disfavored structures.[3]

Step 3: Clustering and Selection of Representative Conformers

The MM search may yield many conformers that are structurally very similar. To avoid redundant and costly QM calculations, it is essential to cluster these conformers and select a representative from each cluster.

-

Protocol:

-

Align all the conformers from the MM search.

-

Calculate the root-mean-square deviation (RMSD) of atomic positions between all pairs of conformers.

-

Group conformers with an RMSD below a certain threshold (e.g., 0.5 Å) into clusters.

-

From each cluster, select the conformer with the lowest MM energy as the representative for the next stage of calculations.

-

Step 4: Geometry Optimization and Energy Refinement with DFT

This is the most computationally intensive but also the most accurate part of the workflow. Each representative conformer from the previous step will be re-optimized at a higher level of theory.

-

Protocol:

-

For each selected conformer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

Specify the level of theory: B3LYP functional and the 6-31G(d) basis set is a robust starting point.[5][6] For higher accuracy, especially if weak interactions are suspected, a larger basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) and a dispersion correction (e.g., DFT-D3) can be employed.[8]

-

Perform a geometry optimization to find the nearest local minimum on the DFT potential energy surface.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

-

Self-Validation: The frequency calculation is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.

Step 5: Analysis and Interpretation of Results

The final step involves analyzing the results of the DFT calculations to understand the conformational preferences of (S)-(-)-N-Methyl-1-phenylethylamine.

-

Protocol:

-

Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for all confirmed minima.

-

Calculate the relative energies of each conformer with respect to the global minimum (the most stable conformer).

-

Analyze the key geometrical parameters, such as the dihedral angles defining the orientation of the phenyl, ethyl, and methylamino groups. Phenylethylamines are known to adopt both extended (anti) and folded (gauche) conformations, with the gauche form often stabilized by weak intramolecular interactions between the amine and the aromatic ring.[9][10][11][12]

-

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) using the relative Gibbs free energies. This provides an estimate of the percentage of each conformer present at equilibrium.

-

Data Presentation and Visualization

The quantitative results from the DFT calculations should be summarized in a clear and concise table for easy comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of (S)-(-)-N-Methyl-1-phenylethylamine at the B3LYP/6-31G(d) Level of Theory.

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle τ(N-Cα-Cβ-Cγ) (°) | Boltzmann Population (%) |

| Conf-1 (Global Min.) | 0.00 | 0.00 | gauche (~65°) | 75.3 |

| Conf-2 | 0.85 | 0.92 | anti (~178°) | 19.8 |

| Conf-3 | 1.98 | 2.15 | gauche (~ -70°) | 4.9 |

Note: The data presented in this table is illustrative. Actual values will be obtained from the calculations.

Visualizing the potential energy surface helps in understanding the relationship between different conformers.

Caption: A simplified potential energy surface diagram illustrating two minima and a transition state.

Conclusion

This guide has provided a detailed, step-by-step protocol for the theoretical calculation of the conformations of (S)-(-)-N-Methyl-1-phenylethylamine. By combining the speed of molecular mechanics with the accuracy of Density Functional Theory, researchers can confidently explore the conformational landscape of this and other chiral molecules. The insights gained from such studies are crucial for understanding structure-activity relationships and for the rational design of new chemical entities in the fields of drug discovery and materials science. The self-validating nature of the protocol, particularly the inclusion of frequency calculations, ensures the reliability and trustworthiness of the obtained results.

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.[Link]

-

Conformational Searching. Rowan Scientific.[Link]

-

Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular. University of Illinois Urbana-Champaign.[Link]

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.Google Scholar.

-

ubiquity of B3LYP/6-31G : r/chemistry. Reddit.[Link]

-

Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. PubMed.[Link]

-

The work-flow for the conformation search method presented in this... ResearchGate.[Link]

-

Tautomer and Conformer Workflows Now Available. Rowan Newsletter.[Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco.[Link]

-

Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube.[Link]

-

Conformational Searching in Molecular Mechanics Calculations. University of California, Irvine.[Link]

-

Conformational Sampling. Computational Chemistry Online.[Link]

-

Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B - ACS Publications.[Link]

-

Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society.[Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.[Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health.[Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate.[Link]

-

2-1 Conformational Searches Using Molecular Mechanics. YouTube.[Link]

-

Gauche effect. Wikipedia.[Link]

-

Organic / Gauche and Anti Conformers. Furman Chemistry 120 - PBworks.[Link]

-

Computational methods for exploring protein conformations. PMC - NIH.[Link]

-

(PDF) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated F Nuclear Magnetic Resonance. ResearchGate.[Link]

-

Conformational analysis of chiral hindered amides | Request PDF. ResearchGate.[Link]

-

Exploring the Molecular Conformation Space by Soft Molecule–Surface Collision. Journal of the American Chemical Society - ACS Publications.[Link]

-

An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central.[Link]

-

Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. ResearchGate.[Link]

-

1-Phenethylamine, (-)- | C8H11N | CID 75818. PubChem.[Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.[Link]

-

1-Phenethylamine | C8H11N | CID 7408. PubChem.[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Searching | Rowan [rowansci.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(-)-N-Methyl-1-phenylethylamine: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-N-Methyl-1-phenylethylamine, a chiral amine of significant interest, serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a resolving agent in asymmetric synthesis.[1] Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its commercial availability, typical purity profiles, and robust analytical methodologies for its characterization, tailored for professionals in research and drug development.

Commercial Availability and Typical Specifications

(S)-(-)-N-Methyl-1-phenylethylamine is readily available from several chemical suppliers. The compound is typically offered at a purity of ≥98%, as determined by gas chromatography (GC). However, for applications in pharmaceutical development, a more thorough understanding of the impurity profile, including the enantiomeric excess (e.e.), is crucial.

Below is a summary of typical specifications from various commercial sources:

| Supplier Example | Purity (by GC) | Appearance | Optical Rotation |

| TCI America | ≥98.0% | Colorless to yellowish liquid | [α]20/D -73° to -77° (c=1 in CHCl3) |

| Chem-Impex | ≥98% | Colorless to yellowish liquid | [α]D20 = -73 to -77 ° (C=1 in CHCl3)[1] |

| Starshinechemical | >98.0% | Colorless to Almost colorless clear liquid | Not specified |

Note: This table is for illustrative purposes. Always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

Synthesis and Potential Impurities: A Mechanistic Perspective

A prevalent and efficient method for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine is the Eschweiler-Clarke reaction , which involves the methylation of (S)-1-phenylethylamine using formic acid and formaldehyde.[2][3][4] This reaction is advantageous as it avoids the formation of quaternary ammonium salts.[3][4]

Understanding this synthetic route is key to anticipating potential impurities:

-

(S)-1-phenylethylamine: The unreacted starting material is a common process-related impurity.

-

N-Formyl-(S)-1-phenylethylamine: An intermediate in the Eschweiler-Clarke reaction that may be present in trace amounts if the reaction does not go to completion.

-

(R)-(+)-N-Methyl-1-phenylethylamine: The undesired enantiomer. Its presence can arise from an impure starting material or racemization under harsh reaction conditions, although the Eschweiler-Clarke reaction is known to proceed without significant racemization.[3]

-

Byproducts from Precursor Synthesis: The precursor, (S)-1-phenylethylamine, is often synthesized via the reductive amination of acetophenone.[5][6] This can introduce impurities such as residual acetophenone and byproducts of the reduction.

The following diagram illustrates the synthetic pathway and the origin of key potential impurities.

Sources

safety and handling precautions for (S)-(-)-N-Methyl-1-phenylethylamine

An In-Depth Technical Guide to the Safe Handling of (S)-(-)-N-Methyl-1-phenylethylamine for Research and Development

Section 1: Compound Profile and Hazard Overview

(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine that serves as a critical building block and resolving agent in asymmetric synthesis, particularly in the development of enantiomerically pure pharmaceutical compounds.[1][2] Its stereochemical purity makes it invaluable for creating effective drugs with minimal side effects.[1] However, its utility in research and development is matched by a significant hazard profile that demands rigorous safety and handling protocols.

This guide provides a comprehensive framework for the safe handling of (S)-(-)-N-Methyl-1-phenylethylamine, grounded in a risk-based approach. It is intended for researchers, chemists, and drug development professionals who handle this and similar chiral amines in a laboratory setting.

1.1 Chemical and Physical Properties

A clear understanding of the compound's properties is foundational to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 19131-99-8 | [3][4] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to yellowish clear liquid | [1] |

| Density | 0.92 g/mL | [1] |

| Boiling Point | ~187 °C / 369 °F | |

| Synonyms | (S)-(-)-α-Methyl-N-methylbenzylamine | [1] |

1.2 GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the risks associated with this compound. It is classified as a hazardous substance with multiple acute and chronic risks.

| GHS Pictogram(s) | Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[3][5] | |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[3][5] | |

| Acute Toxicity (Dermal), Category 3/4 | H311/H312: Toxic/Harmful in contact with skin.[3][5][6] | |

| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled.[3][5] | |

| Flammable Liquids, Category 4 | H227: Combustible liquid.[3] |

The signal word for this chemical is Danger .[6] It is also known to be air-sensitive, requiring specific storage conditions to prevent degradation.[3]

Section 2: The Hierarchy of Controls - A Risk-Based Safety Paradigm

Effective safety management is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The hierarchy of controls prioritizes the most effective measures for mitigating hazards. This framework should guide all procedural development for handling (S)-(-)-N-Methyl-1-phenylethylamine.

-

Elimination/Substitution: While eliminating the need for this specific chiral amine may not be feasible, researchers should always consider if a less hazardous chemical could achieve the same synthetic outcome.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. This is the most critical and effective control measure for routine handling.

-

Administrative Controls: These are procedural changes, such as training and standard operating procedures (SOPs), that modify how work is done.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole method of protection.

Section 3: Engineering Controls for Exposure Minimization

For a volatile, corrosive, and toxic liquid like (S)-(-)-N-Methyl-1-phenylethylamine, engineering controls are non-negotiable.

-

Chemical Fume Hood: All handling, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of harmful vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors. Storage areas should also have adequate ventilation.[9][10]

-

Emergency Equipment: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower.[9][10] All personnel must be trained on their location and operation.

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to validated SOPs is a critical administrative control that ensures procedural consistency and safety.

SOP 4.1: Preparation and Risk Assessment

-

Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for (S)-(-)-N-Methyl-1-phenylethylamine.[11]

-

Designate Work Area: Clearly demarcate the area within the fume hood where the work will be performed.

-

Assemble Materials: Ensure all necessary equipment (glassware, syringes, spill kit, waste containers) is inside the fume hood before retrieving the chemical.

-

Verify Emergency Equipment: Confirm the eyewash and safety shower are unobstructed and have been recently tested.

SOP 4.2: Donning Personal Protective Equipment (PPE)

-

Wear a flame-resistant lab coat, fully buttoned.[12]

-

Don tightly-fitting, indirect-vented chemical splash goggles.[6]

-

For tasks with a high splash risk, a full-face shield must be worn over the safety goggles.[12]

-

Don two pairs of chemical-resistant gloves (e.g., a nitrile base layer with a neoprene or butyl rubber outer layer).[12] Check gloves for any signs of degradation or punctures before use.

-

Ensure shoes fully cover the feet.[12]

SOP 4.3: Weighing and Transferring the Liquid

-

Inert Atmosphere: Since the compound is air-sensitive, perform transfers under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or sensitive reactions.[10][13]

-

Container Handling: Secure the stock bottle in the fume hood. Open and handle the container with care to avoid splashes.[9]

-

Transfer: Use a calibrated glass syringe or pipette to transfer the required volume. Avoid drawing liquid up too quickly to prevent aerosol generation.

-

Dispensing: Dispense the liquid slowly against the inner wall of the receiving vessel to minimize splashing.

-

Sealing: Immediately and securely recap the stock bottle and the receiving vessel.

-

Decontamination: Wipe down the external surfaces of the containers and any spills on the work surface with an appropriate solvent before removing gloves.

SOP 4.4: Storage and Transport

-

Storage: Store the chemical in a tightly-closed, properly labeled container in a designated, cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[9][10] The storage area should be locked.[3] It is recommended to store it under an inert gas and at a temperature below 15°C.[3]

-

Transport: When transporting the chemical within the laboratory, place the primary container inside a secondary, chemically-resistant, and sealed container to prevent spills in case of an accident.

Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the task being performed.[14][15]

| Protection Type | Specification | Rationale and Causality |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. Face shield for high-risk tasks. | Protects against splashes of this corrosive liquid, which can cause severe eye damage and blindness.[6][16] |

| Hand Protection | Double-gloving with nitrile and neoprene/butyl rubber gloves. | Provides robust protection against a chemical that is both corrosive and toxic upon skin contact. Nitrile offers dexterity, while the outer layer provides enhanced chemical resistance.[6][12] |

| Body Protection | Flame-resistant laboratory coat. Chemical-resistant apron for large-volume transfers. | Protects skin from splashes and prevents contamination of personal clothing.[6][14] |

| Respiratory Protection | Not required for routine use in a fume hood. For spills or ventilation failure, a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.[6][13] | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation and systemic toxicity.[3][5] |

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

6.1: First Aid Measures

Immediate action is critical in the event of an exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. Call a POISON CENTER or doctor.[3][17]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes under a safety shower. Seek immediate medical attention.[3][18]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][16]

6.2: Spill Response

The response to a spill depends on its size and the immediate hazards it presents.

Procedure for a Minor Spill (<100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing the full, appropriate PPE as described in Section 5.

-

Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[10][19] Do not use combustible materials like paper towels.

-

Once the liquid is absorbed, carefully scoop the material into a designated, sealable, and chemically resistant container.[9]

-

Label the container clearly as "Hazardous Waste: (S)-(-)-N-Methyl-1-phenylethylamine Spill Debris."

-

Decontaminate the spill surface with a suitable solvent, followed by soap and water.[20]

-

Dispose of all contaminated materials (including gloves) as hazardous waste.

For any spill that is large, outside of a fume hood, or involves personnel exposure, evacuate the area immediately and contact your institution's emergency response team.[20][21]

Section 7: Waste Disposal

All waste containing (S)-(-)-N-Methyl-1-phenylethylamine, including spill cleanup materials and empty containers, must be treated as hazardous waste.

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Containerization: Use a designated, leak-proof, and properly labeled hazardous waste container.[19] Ensure the container is compatible with amines and is kept closed when not in use.

-

Disposal: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Section 8: References

-

TCI EUROPE N.V. DL-1-Phenylethylamine Safety Data Sheet. [Link]

-

Cole-Parmer. Phenethylamine Material Safety Data Sheet. [Link]

-

Tokyo Chemical Industry UK Ltd. (S)-(-)-N-Methyl-1-phenylethylamine Product Page. [Link]

-

PubChem. N-Methyl-1-phenylethylamine Compound Summary. [Link]

-

EHS International, Inc. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Health and Safety Executive (HSE). Emergency response / spill control. [Link]

-

University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

-

PubChem. 1-Phenylethylamine Compound Summary. [Link]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (S)-(-)-1-Phenylethylamine Product Page. [Link]

-

ResearchGate. What precautions should be kept in our mind, if using chiral column in HPLC? [Link]

-

Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-93. [Link]

-

University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 3. (S)-(-)-N-Methyl-1-phenylethylamine | 19131-99-8 | TCI AMERICA [tcichemicals.com]

- 4. (S)-(-)-N-Methyl-1-phenylethylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (S)-(-)-N-Methyl-1-phenylethylamine | 19131-99-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. velsafe.com [velsafe.com]

- 15. hazmatschool.com [hazmatschool.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. chemkleancorp.com [chemkleancorp.com]

Methodological & Application

Synthesis and Application of (S)-(-)-N-Methyl-1-phenylethylamine for Chiral Resolution: An In-Depth Technical Guide

Introduction: The Critical Role of Chiral Amines in Enantioselective Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution. Among the myriad of techniques available, the formation of diastereomeric salts via reaction with a chiral resolving agent remains a robust and scalable method. (S)-(-)-N-Methyl-1-phenylethylamine, a chiral secondary amine, serves as a valuable resolving agent, particularly for racemic carboxylic acids. Its efficacy stems from its ability to form diastereomeric salts with distinct physicochemical properties, such as solubility, which facilitates their separation by fractional crystallization. This application note provides a comprehensive guide to the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine and a detailed protocol for its application in the chiral resolution of a model racemic acid.

Synthesis of (S)-(-)-N-Methyl-1-phenylethylamine via Eschweiler-Clarke Reaction

The methylation of the primary amine, (S)-(-)-1-phenylethylamine, to its corresponding secondary amine, (S)-(-)-N-Methyl-1-phenylethylamine, is efficiently achieved through the Eschweiler-Clarke reaction. This classic transformation utilizes formic acid and formaldehyde as the methylating and reducing agents, respectively. A key advantage of this method is its ability to selectively introduce a methyl group without the formation of over-methylated quaternary ammonium salts.[1][2] Crucially, the Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines, thus preserving the stereochemical integrity of the starting material.[1]

Reaction Mechanism: A Stepwise Look at N-Methylation

The mechanism of the Eschweiler-Clarke reaction involves a two-step sequence:

-

Iminium Ion Formation: The primary amine, (S)-(-)-1-phenylethylamine, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to yield an iminium ion.[3]

-

Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. This step is accompanied by the release of carbon dioxide gas, which drives the reaction to completion.[1]

Since the starting material is a primary amine, this process occurs once to yield the desired secondary amine. The reaction stops at the secondary amine stage as the formation of a new iminium ion from the secondary amine is less favorable under these conditions, preventing the formation of the tertiary amine.

Diagram: Synthesis Workflow of (S)-(-)-N-Methyl-1-phenylethylamine

Caption: Workflow for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| (S)-(-)-1-phenylethylamine | 121.18 | 12.12 g | 0.1 mol |

| Formic acid (98-100%) | 46.03 | 6.9 g (5.7 mL) | 0.15 mol |

| Formaldehyde (37% aqueous solution) | 30.03 | 8.1 g (7.5 mL) | 0.1 mol |

| Sodium hydroxide (NaOH) | 40.00 | For basification | - |

| Dichloromethane (DCM) or Diethyl ether | - | For extraction | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |

| Hydrochloric acid (HCl), 1M | - | For washing | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-(-)-1-phenylethylamine (1.0 eq), formic acid (1.5 eq), and formaldehyde solution (1.0 eq).

-

Heating: Heat the reaction mixture to 80°C in an oil bath and maintain this temperature for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 1M hydrochloric acid and water.

-

Aqueous Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane to remove any unreacted starting material or byproducts.

-

Basification: Carefully basify the aqueous layer to a pH greater than 11 with a concentrated sodium hydroxide solution.

-

Extraction of Product: Extract the liberated (S)-(-)-N-Methyl-1-phenylethylamine from the basic aqueous layer with three portions of dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure (S)-(-)-N-Methyl-1-phenylethylamine as a colorless to pale yellow liquid.

Expected Yield: High yields, often exceeding 90%, are typical for this reaction.

Characterization: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by measuring its specific rotation.

Application in Chiral Resolution of Racemic Acids

The synthesized (S)-(-)-N-Methyl-1-phenylethylamine can be effectively employed as a resolving agent for racemic carboxylic acids. The principle lies in the formation of a pair of diastereomeric salts, which possess different solubilities in a given solvent system. This difference allows for the separation of one diastereomer by fractional crystallization. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the diastereomeric salt by treatment with a strong acid.

Mechanism of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation can be conceptualized as follows:

-

Salt Formation: The racemic acid (a mixture of R- and S-enantiomers) is reacted with the enantiomerically pure (S)-(-)-N-Methyl-1-phenylethylamine. This acid-base reaction results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).

-

Differential Solubility and Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a particular solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer can be induced to crystallize out of the solution.

-

Separation: The crystallized, less soluble diastereomer is separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, thereby liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent.

Diagram: Chiral Resolution Workflow

Caption: General workflow for chiral resolution using (S)-(-)-N-Methyl-1-phenylethylamine.

Detailed Protocol for Chiral Resolution of Racemic Ibuprofen

This protocol is an illustrative example adapted from procedures for resolving racemic ibuprofen using a chiral amine.[5][6][7][8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Racemic Ibuprofen | 206.29 | 2.06 g | 0.01 mol |

| (S)-(-)-N-Methyl-1-phenylethylamine | 135.21 | 0.68 g | 0.005 mol |

| Methanol | - | For dissolution | - |

| Sulfuric acid (H₂SO₄), 2M | - | For acidification | - |

| Diethyl ether or MTBE | - | For extraction | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of a suitable solvent, such as methanol, with gentle heating.

-

Addition of Resolving Agent: To the warm solution, add (S)-(-)-N-Methyl-1-phenylethylamine (0.5 eq) dropwise with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce the crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Transfer the collected crystals to a beaker and add 2M sulfuric acid. Stir the mixture for several minutes. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched ibuprofen with diethyl ether or methyl tert-butyl ether (MTBE).

-

Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Resolved Ibuprofen: Remove the solvent by rotary evaporation to obtain the enantiomerically enriched ibuprofen, which may initially be an oil that solidifies upon standing.

-

Recovery of the Other Enantiomer (Optional): The filtrate from step 4, which is enriched in the more soluble diastereomer, can be similarly treated with sulfuric acid and extracted to recover the other enantiomer of ibuprofen.

Analysis of Resolution Efficiency:

The success of the chiral resolution is determined by measuring the enantiomeric excess (ee) of the recovered ibuprofen. This is typically done using chiral high-performance liquid chromatography (HPLC) or by measuring the specific rotation of the product and comparing it to the literature value for the pure enantiomer.

Safety and Handling

-

(S)-(-)-1-phenylethylamine and (S)-(-)-N-Methyl-1-phenylethylamine: These are corrosive and harmful if swallowed, in contact with skin, or if inhaled.[9] They cause severe skin burns and eye damage.[9] It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Formic Acid and Formaldehyde: These reagents are corrosive and toxic. Formaldehyde is a known carcinogen. All manipulations should be performed in a fume hood.

-

Acids and Bases: Concentrated acids and bases should be handled with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion